N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
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Overview
Description
N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzylidene group, a hydrazinyl carbonyl linkage, and a phenyl-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives, followed by the reaction with 4-aminobenzoyl chloride and 2-methylbenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
- N-(4-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
- N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
Uniqueness
N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide is unique due to its specific dichlorobenzylidene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17Cl2N3O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[4-[[(E)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-14-4-2-3-5-19(14)22(29)26-18-10-7-15(8-11-18)21(28)27-25-13-16-6-9-17(23)12-20(16)24/h2-13H,1H3,(H,26,29)(H,27,28)/b25-13+ |
InChI Key |
AHEZLHRQQDNJOY-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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